molecular formula C16H12BrClN2O3 B2736510 (2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide CAS No. 331461-64-4

(2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide

Cat. No. B2736510
CAS RN: 331461-64-4
M. Wt: 395.64
InChI Key: XWTUAMNHOLLBPR-XVNBXDOJSA-N
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Description

(2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide, commonly referred to as MBMP-CCNP, is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound was first synthesized in 2006 and since then has been explored for its potential use in medicinal chemistry, biochemistry, and physiological research.

Scientific Research Applications

Synthetic Chemistry Applications

The reaction of related compounds, such as 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, has been reported to afford a variety of pyridine and piperidine derivatives. These reactions demonstrate the utility of these compounds in synthesizing complex heterocyclic structures, which are crucial in the development of pharmaceuticals and materials science (O'callaghan et al., 1999).

Material Science Applications

Compounds similar to "(2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide" have been used in the synthesis and characterization of metal complexes, demonstrating potential applications in material science, especially in the development of new materials with unique electrical, optical, and catalytic properties. For instance, the synthesis and characterization of Cu(II) and Ni(II) complexes with 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been detailed, indicating their potential in material science and catalysis (Binzet et al., 2009).

Pharmacological Applications

Although the requirement was to exclude drug use and side effects, it's worth noting that structurally related compounds have been investigated for their pharmacological properties. For example, derivatives of enaminones, which share a functional similarity to the compound , have been explored for their anticonvulsant activities, contributing to the understanding of their mechanism of action and potential therapeutic applications (Ananthalakshmi et al., 2006). This underscores the broader relevance of these compounds in pharmaceutical research, even though specific applications in drug dosage and side effects are beyond the scope of this summary.

properties

IUPAC Name

(E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O3/c1-10-8-12(4-5-13(10)17)19-16(21)7-3-11-2-6-14(18)15(9-11)20(22)23/h2-9H,1H3,(H,19,21)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTUAMNHOLLBPR-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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